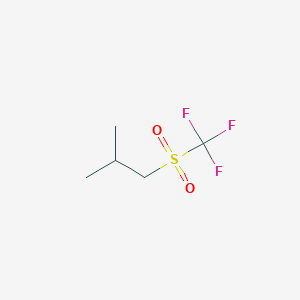
2-Methyl-1-(trifluoromethanesulfonyl)propane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1-(trifluoromethanesulfonyl)propane is an organic compound characterized by the presence of a trifluoromethanesulfonyl group attached to a propane backbone. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(trifluoromethanesulfonyl)propane typically involves the reaction of a suitable precursor with trifluoromethanesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of -20°C to 0°C to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure consistency and quality. The product is typically purified through distillation or recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(trifluoromethanesulfonyl)propane undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and forming different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols, and the reactions are typically carried out in polar solvents like acetonitrile or dimethylformamide.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfonic acids .
Scientific Research Applications
2-Methyl-1-(trifluoromethanesulfonyl)propane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 2-Methyl-1-(trifluoromethanesulfonyl)propane exerts its effects involves the interaction of the trifluoromethanesulfonyl group with various molecular targets. This group is highly electrophilic, allowing it to react with nucleophilic sites on proteins and other biomolecules. The resulting modifications can alter the activity and function of these molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Bis(trifluoromethanesulfonyl)imide: This compound also contains the trifluoromethanesulfonyl group and is used in similar applications, particularly in the field of ionic liquids.
N-Phenyl-bis(trifluoromethanesulfonimide): Another compound with similar functional groups, used in organic synthesis and materials science.
Uniqueness
2-Methyl-1-(trifluoromethanesulfonyl)propane is unique due to its specific structure, which combines the trifluoromethanesulfonyl group with a propane backbone. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable in various specialized applications .
Properties
CAS No. |
61794-41-0 |
|---|---|
Molecular Formula |
C5H9F3O2S |
Molecular Weight |
190.19 g/mol |
IUPAC Name |
2-methyl-1-(trifluoromethylsulfonyl)propane |
InChI |
InChI=1S/C5H9F3O2S/c1-4(2)3-11(9,10)5(6,7)8/h4H,3H2,1-2H3 |
InChI Key |
ZHRBKUIBVNZKET-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















